1-Bromo-1,1-difluoro-2,4-pentanedione
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Overview
Description
1-Bromo-1,1-difluoro-2,4-pentanedione: is an organofluorine compound with the molecular formula C5H5BrF2O2 . It is characterized by the presence of bromine and fluorine atoms attached to a pentanedione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-2,4-pentanedione can be synthesized through the bromination of 1,1-difluoro-2,4-pentanedione. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1-difluoro-2,4-pentanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1,1-difluoro-2,4-pentanedione by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of 1,1-difluoro-2,4-pentanedione derivatives.
Reduction: Formation of 1,1-difluoro-2,4-pentanedione.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-1,1-difluoro-2,4-pentanedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1-difluoro-2,4-pentanedione involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their chemical and biological properties. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .
Comparison with Similar Compounds
- 1-Bromo-2,4-difluoro-5-nitrobenzene
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 1-Bromo-2-fluorobenzene
Comparison: 1-Bromo-1,1-difluoro-2,4-pentanedione is unique due to the presence of both bromine and fluorine atoms on a pentanedione backbone. This structural feature imparts distinct reactivity and stability compared to other similar compounds. For instance, 1-Bromo-2,4-difluoro-5-nitrobenzene and 1-Bromo-4,5-difluoro-2-methylbenzene have different substitution patterns and functional groups, leading to variations in their chemical behavior and applications .
Biological Activity
1-Bromo-1,1-difluoro-2,4-pentanedione is a fluorinated diketone that has garnered interest in various fields, particularly in medicinal and materials chemistry. Its unique structural features, including the presence of bromine and fluorine substituents, influence its biological activity and reactivity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
This compound can be represented by the following chemical structure:
The compound's structure includes a diketone functional group with two fluorine atoms and one bromine atom attached to the carbon skeleton. The electron-withdrawing nature of the fluorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of fluorine atoms facilitates hydrogen bonding and other non-covalent interactions, which can significantly affect enzyme activities and protein structures.
Key Mechanisms:
- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Protein Interaction: It can alter protein folding and stability due to its unique electronic properties.
Biological Applications
This compound has been explored for several applications in biological research:
- Enzyme Studies: It is utilized to study enzyme kinetics and mechanisms due to its ability to modify enzyme activity.
- Drug Development: The compound serves as a scaffold for developing new therapeutic agents targeting various diseases.
- Fluorescent Probes: Its derivatives have been investigated for use as fluorescent probes in cellular imaging .
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Enzyme Activity Modulation:
A study demonstrated that this compound could significantly inhibit the activity of certain kinases involved in cancer pathways. The inhibition was dose-dependent, with IC50 values indicating effective modulation at low concentrations . -
Synthesis of Fluorinated Compounds:
Research focused on synthesizing novel fluorinated compounds using this compound as a key intermediate. These compounds exhibited enhanced biological activities compared to their non-fluorinated counterparts . -
Toxicological Assessments:
Toxicological studies indicated that while the compound shows promise as a therapeutic agent, it also exhibits cytotoxic effects at higher concentrations. This necessitates careful evaluation during drug development processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
1,3-Difluoro-2,4-pentanedione | C5H6F2O2 | Moderate enzyme inhibition |
2,4-Pentanedione | C5H8O2 | Lower reactivity |
4-Bromo-3-chloroacetophenone | C8H7BrClO | Antimicrobial properties |
The comparative analysis reveals that the presence of bromine and fluorine in this compound enhances its reactivity and biological activity compared to other diketones.
Properties
IUPAC Name |
1-bromo-1,1-difluoropentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWJXPURHXIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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